![molecular formula C24H18N2O2 B2631841 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one CAS No. 91527-74-1](/img/structure/B2631841.png)
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one
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Overview
Description
The compound “3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one” is a complex organic molecule that contains a pyrazole ring and a chromen-2-one structure. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Chromen-2-one is a class of organic compounds which are derivatives of chromene with a ketone functional group in the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a chromen-2-one structure. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structures present in the compound. For example, the presence of a chromen-2-one structure might confer some degree of aromaticity to the compound, and the presence of a pyrazole ring might make the compound a weak base .Scientific Research Applications
- Researchers have explored the potential antidepressant effects of this compound. Its structural features, including the pyrazoline ring and the chromenone moiety, may contribute to modulating neurotransmitter systems. Further studies are needed to elucidate its mechanism of action and efficacy .
- The pyrazoline scaffold in 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one suggests anti-inflammatory activity. Investigating its impact on inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .
- Chromenone derivatives have been studied for their anticancer properties. Researchers could explore the effects of this compound on cancer cell lines, tumor growth, and apoptosis pathways. Its unique structure may offer advantages over existing chemotherapeutic agents .
- Considering the central nervous system (CNS) activity of pyrazolines, investigating the neuroprotective potential of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one is worthwhile. Assessing its impact on neuronal viability, oxidative stress, and neuroinflammation could yield valuable data .
- The presence of aromatic rings and heterocyclic moieties suggests possible antibacterial and antifungal effects. Researchers could evaluate its activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .
- Chromenone derivatives often exhibit interesting photophysical properties. Researchers could explore its fluorescence behavior, quantum yield, and potential applications in sensors, imaging, or optoelectronic devices .
Antidepressant Activity
Anti-Inflammatory Properties
Anticancer Potential
Neuroprotective Effects
Antibacterial and Antifungal Properties
Photophysical Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-24-20(15-18-11-7-8-14-23(18)28-24)21-16-22(17-9-3-1-4-10-17)26(25-21)19-12-5-2-6-13-19/h1-15,22H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJPPSIXXQCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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